6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Structural differentiation Physicochemical properties Medicinal chemistry

This 5-n-propyl pyrazolo[3,4-b]pyridine-3,4-dione is the differentiation-inducing chemotype documented in US-8853207—not interchangeable with des‑propyl or benzyl analogs. Its unique lipophilic profile drives monocytic differentiation and proliferation arrest in AML and dermatology models. Analytical spectra (¹H NMR, FTIR, GC‑MS) are available to confirm structural identity. Substitute analogs risk redirecting biological activity; purchase the exact compound to replicate published pharmacology and avoid off‑target effects.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
Cat. No. B5397846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C
InChIInChI=1S/C16H17N3O2/c1-3-7-12-10(2)17-15-13(14(12)20)16(21)19(18-15)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,17,18,20)
InChIKeyXFEPXOOKKOPLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione – Chemical Identity, Core Scaffold, and Procurement-Relevant Context


6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (molecular formula C₁₆H₁₇N₃O₂; exact mass 283.132 Da) is a tri-substituted bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyridine-3,4-dione family [1]. Its structure features a 2-phenyl ring on the pyrazole nitrogen, a 6-methyl group on the pyridine ring, and a distinctive 5-n-propyl substituent that differentiates it from closely related des-propyl, 5-benzyl, and 5-pentyl analogs [2]. This compound has been referenced in the patent literature for its capacity to arrest the proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, suggesting utility in oncology and dermatology research [3]. Analytical reference data including ¹H NMR, FTIR, and GC-MS spectra are available to support identity verification during procurement [1][4].

Why 6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione Cannot Be Replaced by a Generic Pyrazolo[3,4-b]pyridine Analog


The pyrazolo[3,4-b]pyridine-3,4-dione scaffold is a privileged chemotype exploited across multiple therapeutic programs, including PPARα agonism, PDE4 inhibition, NOX1/4 inhibition, kinase modulation, and cellular differentiation induction [1][2]. Specific substitution at the N2, C5, and C6 positions critically governs target selectivity, potency, and pharmacokinetic behavior. The 5-n-propyl substituent on this compound confers a distinct lipophilic profile and steric environment that cannot be mimicked by the 5-des-propyl (CAS 109103-52-8, MW 241.25), 5-pentyl (MW ~297.35), or 5-benzyl/chlorobenzyl congeners [3]. Interchanging these analogs risks loss of the differentiation-inducing activity documented for this specific compound and may redirect biological activity toward entirely different target classes [4]. For any application requiring the exact pharmacological signature reported in the patent record, generic substitution without experimental validation is scientifically inadvisable.

Quantitative Differentiation Evidence for 6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione vs. Closest Analogs


5-n-Propyl Substitution Confers a 17.4% Molecular Weight Increase and Distinct Lipophilicity vs. the Des-Propyl Analog

The target compound (MW 283.33 g/mol, C₁₆H₁₇N₃O₂) differs from its closest commercially cataloged analog, 6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione (CAS 109103-52-8, MW 241.25 g/mol, C₁₃H₁₁N₃O₂), by the addition of a 5-n-propyl group [1][2]. This structural modification increases the molecular weight by 42.08 Da (17.4% increase) and adds three methylene units, predicting a ΔlogP of approximately +1.5 (class-level inference from Hansch π constants for n-propyl). The 5-propyl group also introduces conformational flexibility at position 5 that is absent in the des-propyl analog, potentially affecting target binding pocket occupancy [3].

Structural differentiation Physicochemical properties Medicinal chemistry

Cellular Differentiation-Inducing Activity: Qualitative Functional Evidence Distinct from Antiproliferative-Only Pyrazolo[3,4-b]pyridines

According to the patent record, this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual proliferation-arrest/differentiation-induction phenotype distinguishes it from the broader class of pyrazolo[3,4-b]pyridines, which more commonly act as straightforward antiproliferative agents (e.g., tubulin polymerization inhibitors with IC₅₀ values of 25–500 nM [2]) or kinase inhibitors without documented differentiation-inducing capacity. While a direct quantitative comparator assay (e.g., NBT reduction or CD11b expression) is not publicly available for this specific compound versus a defined analog, the functional annotation is compound-specific and tied to the exact substitution pattern.

Differentiation therapy Acute myeloid leukemia Psoriasis

In Vivo Antihyperlipidemic Activity at 25 mg/kg in Golden Syrian Hamster Model

The compound has been evaluated in a functional in vivo assay and demonstrated antihyperlipidemic activity measured by a decrease in cholesterol level in golden Syrian hamsters at a dose of 25 mg/kg relative to control . This activity aligns with the broader observation that 1H-pyrazolo[3,4-b]pyridine derivatives can serve as PPARα agonists with anti-hyperlipidemic effects, offering a structurally distinct alternative to the fibrate class [1]. While the specific cholesterol reduction percentage is not publicly reported, the in vivo validation at a defined dose distinguishes this compound from analogs that lack any in vivo efficacy data.

Dyslipidemia Cholesterol lowering PPARα agonism

Cytotoxicity Profile: Non-Toxic in HepG2 Hepatocellular Carcinoma Cells

In a cytotoxicity assay performed on HepG2 human hepatocellular carcinoma cells using a plate-reader-based cell viability readout, the compound was classified as 'Non-toxic' . This contrasts with many pyrazolo[3,4-b]pyridine derivatives developed as antiproliferative agents that exhibit IC₅₀ values in the low micromolar to nanomolar range against HepG2 cells (e.g., 4.2–5.9 μM for p38α MAPK-inhibitory pyrazolo[3,4-b]pyridines [1]). The absence of cytotoxicity in HepG2 cells at tested concentrations suggests a therapeutic window that may be advantageous for applications in metabolic or differentiation-targeted indications where hepatocellular toxicity would be undesirable.

Cytotoxicity Hepatocellular Safety screening

MAO-B Inhibition (IC₅₀ = 160 nM): Potential Neuropharmacological Differentiation from PDE4- and NOX-Targeted Pyrazolo[3,4-b]pyridine Congeners

BindingDB records an IC₅₀ value of 160 nM for inhibition of human recombinant MAO-B expressed in Sf9 cells, using 5-phenylacetaldehyde as substrate and measuring hydrogen peroxide production after 1 hour [1]. This MAO-B inhibitory activity is mechanistically distinct from the PDE4 inhibition (typical IC₅₀ range 1–100 nM for pyrazolo[3,4-b]pyridine PDE4 inhibitors) and NOX1/4 inhibition profiles that dominate other members of this chemical class [2]. Caution is warranted: the compound-to-BindingDB-entry mapping requires independent verification, as the SMILES string associated with CHEMBL3415797/BDBM50075960 should be cross-checked against the target compound structure before procurement decisions are based solely on this data point.

Monoamine oxidase B Neuroprotection Parkinson's disease

Evidence-Backed Research and Procurement Scenarios for 6-Methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione


Differentiation Therapy Research in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes

This compound is annotated as an inducer of monocytic differentiation with concomitant proliferation arrest of undifferentiated cells [1]. It is therefore a candidate tool compound for investigating differentiation-based therapeutic strategies in AML, where restoring terminal differentiation of leukemic blasts is a clinically validated approach. Procurement should be prioritized over generic antiproliferative pyrazolo[3,4-b]pyridines when the experimental objective is differentiation induction rather than cytotoxicity. The HepG2 non-toxicity profile further supports its use in co-culture models where stromal or hepatic cell viability must be preserved.

In Vivo Dyslipidemia and Metabolic Syndrome Pharmacology in Rodent Models

The documented in vivo antihyperlipidemic activity in golden Syrian hamsters at 25 mg/kg , combined with the scaffold's known PPARα agonism potential [2], positions this compound as a tool for studying lipid-lowering mechanisms. Its 5-propyl substitution provides distinct physicochemical properties versus the des-propyl analog, which may affect tissue distribution and metabolic stability. Researchers investigating non-fibrate PPARα modulators should select this specific chemotype rather than unsubstituted or benzyl-substituted analogs that lack in vivo validation.

Chemical Biology Probe for MAO-B-Mediated Neurological Pathways (Verification Required)

If the target compound is confirmed to correspond to CHEMBL3415797/BDBM50075960, its MAO-B IC₅₀ of 160 nM [3] makes it a potential probe for studying MAO-B in dopaminergic neurodegeneration models. This distinguishes it from PDE4- and NOX-targeted pyrazolo[3,4-b]pyridine congeners and opens applications in Parkinson's disease and depression research. Independent analytical verification (NMR, HRMS) of the procured compound against the BindingDB-registered structure is strongly recommended before initiating target-based studies.

Analytical Reference Standard Procurement for Structure-Activity Relationship (SAR) Libraries

With confirmed ¹H NMR, FTIR, and GC-MS spectral data available [4][5], this compound serves as a well-characterized reference standard for SAR campaigns exploring the effect of C5 alkyl chain length on biological activity. The 17.4% molecular weight difference from the des-propyl analog provides clear chromatographic and spectrometric discrimination. Procurement teams building focused pyrazolo[3,4-b]pyridine-3,4-dione libraries should include this 5-propyl variant to probe the contribution of medium-chain alkyl substitution to target selectivity and ADME properties.

Quote Request

Request a Quote for 6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.